molecular formula C20H18N2O2 B215779 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B215779
M. Wt: 318.4 g/mol
InChI Key: PDGWLXMAHRVODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. CDM-1 is a member of the chromene family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is thought to act through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to the disruption of the cell cycle and ultimately cell death. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of a range of diseases. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit neuroprotective properties, making it a potentially useful compound in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potent anti-cancer activity, which makes it a potentially useful compound in the development of new cancer therapies. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of other biological activities, making it a versatile compound for use in a range of research applications. One limitation of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its relatively complex synthesis, which may limit its widespread use in research.

Future Directions

There are numerous potential future directions for research on 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved potency and selectivity for specific cancer cell types. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its potential applications in the treatment of a range of diseases. Finally, the development of new synthetic methods for the production of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may help to overcome some of the limitations of its current synthesis.

Synthesis Methods

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-hydroxycoumarin with ethyl cyanoacetate to form 4-hydroxycoumarin-3-carboxylic acid ethyl ester. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the corresponding alkyne-substituted coumarin. The final step involves the reaction of the alkyne-substituted coumarin with ammonia and acetic acid to form 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. Studies have shown that 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potentially useful compound in the treatment of a range of diseases.

properties

Product Name

2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethynyl)-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H18N2O2/c1-20(2)10-16(23)18-14(9-8-13-6-4-3-5-7-13)15(12-21)19(22)24-17(18)11-20/h3-7,14H,10-11,22H2,1-2H3

InChI Key

PDGWLXMAHRVODU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C

Origin of Product

United States

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